1H-Benzimidazole 1-benzoyl-5,6-dimethyl- chemical properties
1H-Benzimidazole 1-benzoyl-5,6-dimethyl- chemical properties
[1][2][3][4][5]
CAS Registry Number: 16109-46-9 Molecular Formula: C₁₆H₁₄N₂O Molecular Weight: 250.30 g/mol Class: N-Acyl Heterocycle / Active Amide
Executive Summary
1-Benzoyl-5,6-dimethylbenzimidazole is a specialized heterocyclic derivative primarily utilized in organic synthesis and medicinal chemistry research. Structurally, it consists of the 5,6-dimethylbenzimidazole core—the heterocyclic ligand found in Vitamin B12 (cobalamin)—acylated at the N1 position with a benzoyl group.
Unlike standard amides, this compound exhibits "pseudo-anhydride" character. The electron-withdrawing nature of the benzimidazole ring, combined with the restoration of aromaticity upon cleavage, makes the N-acyl bond highly reactive. Consequently, it serves as both a protected form of the benzimidazole moiety and a latent benzoylating agent capable of transferring the benzoyl group to nucleophiles under mild conditions.
Structural & Electronic Profile
Molecular Architecture
The molecule features a fused benzene-imidazole system.[1] The 5,6-dimethyl substitution pattern increases the lipophilicity and electron density of the benzenoid ring compared to the unsubstituted parent.
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N1-Acylation: The benzoyl group is attached to the pyrrole-like nitrogen (N1). This attachment disrupts the resonance delocalization typical of the free base, increasing the electrophilicity of the carbonyl carbon.
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Steric Environment: The methyl groups at positions 5 and 6 are distal to the reactive center (N1), exerting minimal steric hindrance on the benzoyl group but significantly influencing the crystal packing and solubility profile.
Reactivity Logic (The "Active Amide" Concept)
In standard amides (R-CO-NR'₂), resonance stabilization renders the carbonyl carbon poor electrophiles. However, in 1-benzoyl-5,6-dimethylbenzimidazole, the nitrogen lone pair is partially sequestered by the aromatic benzimidazole system.
Key Consequence: The C-N bond is labile. The compound acts similarly to an acid anhydride or acid chloride but with tunable reactivity, allowing for selective benzoylation of amines or alcohols without the harsh acidity associated with acyl chlorides.
Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical of benzimidazole derivatives. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF. | Hydrolyzes in aqueous media.[2][3][4][5] |
| LogP (Predicted) | ~3.5 – 4.0 | High lipophilicity due to methyl/benzoyl groups. |
| Stability | Moisture Sensitive | Store under inert atmosphere (Ar/N₂). |
| pKa (Leaving Group) | ~5.6 (for conjugate acid of core) | 5,6-Dimethylbenzimidazole is a good leaving group. |
Note on Melting Point: While specific experimental melting points for CAS 16109-46-9 are rarely reported in open literature, structural analogs (e.g., 1-benzoylbenzimidazole) melt in the range of 93–96°C. The dimethyl derivative is expected to have a slightly higher melting range (approx. 100–120°C) due to increased molecular weight and packing forces.
Synthetic Protocol
The synthesis of 1-benzoyl-5,6-dimethylbenzimidazole is achieved via nucleophilic substitution, utilizing the high nucleophilicity of the deprotonated benzimidazole anion.
Reagents
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Substrate: 5,6-Dimethylbenzimidazole (CAS 582-60-5)
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Reagent: Benzoyl Chloride (1.1 equiv)
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Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous.
Step-by-Step Methodology
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Dissolution: Dissolve 5,6-dimethylbenzimidazole (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
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Deprotonation/Activation: Add Triethylamine (12 mmol) and cool the solution to 0°C in an ice bath.
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Acylation: Dropwise add Benzoyl Chloride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).
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Workup:
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Quench with cold saturated NaHCO₃ solution (rapidly, to minimize hydrolysis).
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Extract the organic layer and wash with water and brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from minimal hot ethanol or ethyl acetate/hexane. Do not use silica chromatography with acidic eluents as this may hydrolyze the product.
Reactivity & Degradation Pathways
Hydrolysis Mechanism
The primary degradation pathway is hydrolysis, yielding the parent heterocycle and benzoic acid. This reaction is base-catalyzed and driven by the stability of the leaving group (5,6-dimethylbenzimidazole anion).
Figure 1: Base-catalyzed hydrolysis pathway illustrating the labile N-acyl bond.
Benzoyl Transfer (Synthetic Utility)
Researchers utilize this compound to benzoylate amines or alcohols under mild conditions.
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Reaction: 1-Benzoyl-DMB + R-NH2 → R-NH-CO-Ph + DMB
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Advantage: The byproduct (5,6-dimethylbenzimidazole) is neutral and easily removed by acid wash, unlike the acidic byproducts of acid chlorides.
Analytical Characterization (Predicted)
For verification of the synthesized product, the following spectral signals are diagnostic:
¹H NMR (CDCl₃, 400 MHz)
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δ 2.35 ppm (s, 6H): Two methyl groups (C5-Me, C6-Me).
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δ 7.40 – 7.65 ppm (m, 5H): Benzoyl aromatic protons (meta/para).
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δ 7.70 – 7.80 ppm (d, 2H): Benzoyl ortho protons (deshielded by carbonyl).
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δ 7.90 – 8.10 ppm (s, 2H): Benzimidazole aromatic protons (C4-H, C7-H).
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δ 8.40 – 8.60 ppm (s, 1H): Diagnostic C2-H . This proton is significantly deshielded compared to the parent benzimidazole due to the electron-withdrawing N-benzoyl group.
IR Spectroscopy
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C=O Stretch: 1700 – 1735 cm⁻¹. (Note: This frequency is higher than typical amides (1650-1690 cm⁻¹) due to the lack of resonance donation from the imidazole nitrogen, confirming the "active amide" status).
Handling & Safety
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Hazard Identification: Irritant to eyes, respiratory system, and skin.
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Storage: Store at -20°C or 4°C in a desiccator. The compound is prone to hydrolysis upon prolonged exposure to atmospheric moisture.
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Disposal: Hydrolyze with aqueous NaOH, neutralize, and dispose of as organic waste.
References
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Sigma-Aldrich. 1-Benzoyl-5,6-dimethyl-1H-benzimidazole Product Sheet (L167967).[6] Link
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PubChem. 1H-Benzimidazole, 1-benzoyl- (Compound Summary).[1] National Library of Medicine. Link
- Soundararajan, R., et al. "Synthesis and biological activity of some novel benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2012. (Contextual grounding for benzimidazole synthesis).
- Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962. (Foundational text on N-acyl azole reactivity).
